N-(2-Benzylpyridin-3-yl)-2-chloroacetamide
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Overview
Description
N-(2-Benzylpyridin-3-yl)-2-chloroacetamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyl group attached to the pyridine ring and a chloroacetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzylpyridin-3-yl)-2-chloroacetamide typically involves the reaction of 2-benzylpyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
2-Benzylpyridine+Chloroacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzylpyridin-3-yl)-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, while reduction can lead to the formation of benzyl alcohol.
Hydrolysis: The chloroacetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.
Major Products
Substitution: Depending on the nucleophile, products can include N-substituted amides, thioamides, or ethers.
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol.
Hydrolysis: Carboxylic acid and amine.
Scientific Research Applications
N-(2-Benzylpyridin-3-yl)-2-chloroacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Benzylpyridin-3-yl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The benzylpyridine moiety can interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Benzylpyridin-3-yl)-2-bromoacetamide: Similar structure but with a bromine atom instead of chlorine.
N-(2-Benzylpyridin-3-yl)-2-iodoacetamide: Contains an iodine atom instead of chlorine.
N-(2-Benzylpyridin-3-yl)-2-fluoroacetamide: Contains a fluorine atom instead of chlorine.
Uniqueness
N-(2-Benzylpyridin-3-yl)-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of the chloroacetamide group allows for versatile chemical modifications, while the benzylpyridine moiety provides a scaffold for interactions with biological targets.
Properties
CAS No. |
61338-03-2 |
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Molecular Formula |
C14H13ClN2O |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
N-(2-benzylpyridin-3-yl)-2-chloroacetamide |
InChI |
InChI=1S/C14H13ClN2O/c15-10-14(18)17-12-7-4-8-16-13(12)9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,18) |
InChI Key |
DEAJIPJIEULIEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC=N2)NC(=O)CCl |
Origin of Product |
United States |
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